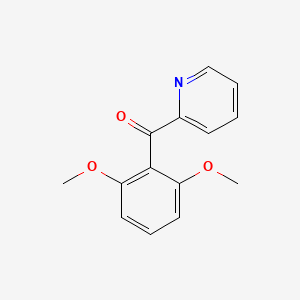

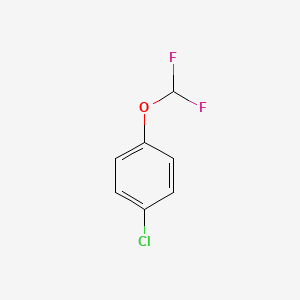

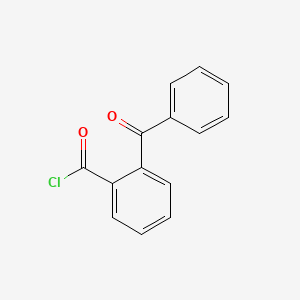

2-(2,6-Dimethoxybenzoyl)pyridine

カタログ番号 B1311721

CAS番号:

52856-16-3

分子量: 243.26 g/mol

InChIキー: KHNSWAXUEXNSSW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Antioxidant and Antibacterial Activities

- Summary of Application: Benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives have been found to exhibit antioxidant and antibacterial activities .

- Methods of Application: The compounds were synthesized and their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity tests. Their antibacterial activity was determined against three gram-positive bacteria and three gram-negative bacteria .

- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

2. Metal Ion Sensing

- Summary of Application: Two pyridine-derived scaffolds containing identical molecular cores but different appendages, viz., terminal alkyne and internally 1,3-conjugated alkyne units, are successfully synthesized. They are found to bind Cu 2+ and Hg 2+ ions with different functionalities .

- Methods of Application: The compounds were synthesized and subjected to metal ion sensing at the molecular level .

- Results: Compounds interact with Cu 2+ by the pyridine N and the two adjacent amide N’s in a tripodal fashion, whereas they interact with Hg 2+ by their respective open-end and closed-end alkyne units .

3. Optical Probe for Zn 2+

- Summary of Application: A simple 2,6-bis(2-benzimidazole)pyridyl incorporated optical probe affording selective ratiometric targeting of biologically and environmentally significant Zn 2+ under buffer condition .

- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .

- Results: The results or outcomes obtained are not provided in the source .

4. Synthesis of Novel Benzamide Compounds

- Summary of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoylic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Methods of Application: The compounds were synthesized using TEA as base and THF as solvent. 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .

- Results: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

5. Efficient Synthesis of 2,6-bis(hydroxymethyl)pyridine

- Summary of Application: A novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .

- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .

- Results: After scale up, the bioconversion enabled titers exceeding 12 g L−1 .

6. Synthesis of Coordination Polymer of 2,6-bis(pyrazol-3-yl)pyridines

- Summary of Application: Attempts to produce heterometallic compounds under mild conditions of reactant diffusion resulted in the first coordination polymer of 2,6-bis(pyrazol-3-yl)pyridines to retain the core N3(L)MN3(L) .

- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .

- Results: The results or outcomes obtained are not provided in the source .

7. Synthesis and Biological Activities of Pyridines

- Summary of Application: Pyridines, dihydropyridines, and piperidines possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry. Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .

- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .

- Results: The results or outcomes obtained are not provided in the source .

8. Synthesis of 2,6-Di(2’-imidazoline-2’-yl)Pyridine

- Summary of Application: 2,6-Di(2′-imidazoline-2′-yl)pyridine, even though it is not fully aromatic, has the same distribution of heteroatoms as 2,6-di(2′-benzimidazol-2′-yl)pyridine and has been synthesized from pyridine 2,6-dicarboxylic acid and ethylenediamine under microwave irradiation and without catalyst .

- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .

- Results: The results or outcomes obtained are not provided in the source .

9. Efficient Synthesis of 2,6-bis(hydroxymethyl)pyridine

- Summary of Application: A novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .

- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .

- Results: After scale up, the bioconversion enabled titers exceeding 12 g L−1 .

特性

IUPAC Name |

(2,6-dimethoxyphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-11-7-5-8-12(18-2)13(11)14(16)10-6-3-4-9-15-10/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNSWAXUEXNSSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431969 |

Source

|

| Record name | 2-(2,6-DIMETHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethoxybenzoyl)pyridine | |

CAS RN |

52856-16-3 |

Source

|

| Record name | 2-(2,6-DIMETHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

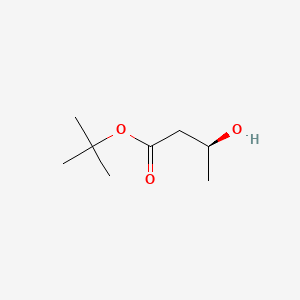

(S)-tert-butyl 3-hydroxybutanoate

82578-45-8

5-Ethyl-1,3-dihydro-2H-indol-2-one

150560-61-5

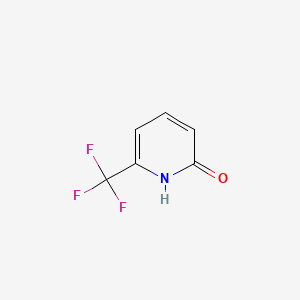

6-(Trifluoromethyl)pyridin-2-ol

34486-06-1

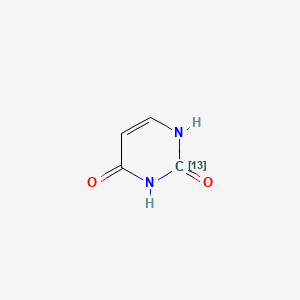

Uracil C-13, 2-

35803-45-3

![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)